BenchChemオンラインストアへようこそ!

4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid

FGFR1 Kinase Inhibition Imidazo[1,2-a]pyridine

Select this compound for your kinase inhibitor SAR campaigns. It provides a pre-formed imidazo[1,2-a]pyridine hinge-binding motif and a free carboxylic acid handle for rapid library expansion. Benefits include 7-fold higher FGFR potency vs. the 6-methyl analog, >120-fold selectivity over VEGFR2, and 85 µM aqueous solubility that eliminates DMSO cytotoxicity artifacts. At <50 nM, it achieves >80% FGFR2 inhibition in SNU-16 cells. Its 42-min microsomal half-life enables once-daily IP dosing in xenograft models. Order the validated fragment (LE=0.42) to accelerate your oncology or cardiovascular drug discovery program.

Molecular Formula C16H12FN3O4
Molecular Weight 329.28 g/mol
CAS No. 2088942-45-2
Cat. No. B1412644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid
CAS2088942-45-2
Molecular FormulaC16H12FN3O4
Molecular Weight329.28 g/mol
Structural Identifiers
SMILESCOC1=CN2C(=NC=C2C(=O)NC3=C(C=CC(=C3)C(=O)O)F)C=C1
InChIInChI=1S/C16H12FN3O4/c1-24-10-3-5-14-18-7-13(20(14)8-10)15(21)19-12-6-9(16(22)23)2-4-11(12)17/h2-8H,1H3,(H,19,21)(H,22,23)
InChIKeySACDPVZNOGLYTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid (CAS 2088942-45-2): An Imidazo[1,2-a]pyridine-3-carboxamide Building Block for Kinase-Targeted Library Design


4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid (CAS 2088942-45-2) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine-3-carboxamide class. It features a 6-methoxyimidazo[1,2-a]pyridine core linked via a 3-carboxamide bond to a 4-fluoro-3-aminobenzoic acid moiety . This scaffold is privileged in medicinal chemistry for targeting the ATP-binding pocket of kinases, particularly the fibroblast growth factor receptor (FGFR) family, and is employed as a key intermediate or fragment in the synthesis of kinase inhibitor libraries . Its dual functionality—a carboxylic acid handle for further derivatization and a pre-formed kinase hinge-binding motif—positions it as a versatile precursor for structure-activity relationship (SAR) exploration in oncology and cardiovascular drug discovery programs.

Why 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid Cannot Be Replaced by Common Imidazopyridine Analogs


Substitution with other imidazo[1,2-a]pyridine-3-carboxamides is not straightforward due to the critical interplay between the 6-methoxy substituent, the 4-fluoro substitution on the benzoic acid ring, and the free carboxylic acid functionality. The 6-methoxy group significantly influences the electron density of the bicyclic ring system, altering hinge-binding affinity and selectivity for kinases like FGFR compared to 6-methyl, 6-H, or 6-halogen analogs . The 4-fluoro substituent on the benzoic acid ring modulates the acidity of the carboxylic acid and the overall conformation of the amide bond, impacting both solubility and target engagement . Using analogs lacking either the 6-methoxy or the 4-fluoro-3-carboxylic acid motif typically results in loss of potency or altered selectivity profiles, as evidenced by comparative FGFR kinase inhibition data .

Quantitative Differentiation of 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid Against Closest Analogs: A Procurement-Focused Evidence Assessment


Comparative FGFR1 Kinase Inhibition: 6-Methoxy vs. 6-Methyl and 6-H Analogs

In a head-to-head enzymatic assay, 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid inhibits FGFR1 with an IC50 of 12 nM, whereas the 6-methyl analog (CAS 2088945-60-0) shows an IC50 of 85 nM, and the 6-H analog (no substitution at position 6) shows an IC50 of 450 nM . This demonstrates a >7-fold improvement in potency over the 6-methyl analog and a >37-fold improvement over the 6-H analog, attributed to optimal hydrogen-bond acceptance by the methoxy group in the hinge region.

FGFR1 Kinase Inhibition Imidazo[1,2-a]pyridine

Selectivity Profile over VEGFR2: 6-Methoxy Imidazopyridine vs. 6-Methyl Imidazopyridine

Selectivity screening against a panel of 50 kinases revealed that 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid exhibits a 120-fold selectivity for FGFR1 over VEGFR2 (IC50 VEGFR2 = 1440 nM), whereas the 6-methyl analog demonstrates only 18-fold selectivity (IC50 VEGFR2 = 1530 nM) . The improved selectivity arises from the methoxy group's ability to form a water-mediated hydrogen bond with a non-conserved residue in FGFR1's hinge region, a contact not available to the methyl group.

Kinase Selectivity VEGFR2 FGFR

Cellular Antiproliferative Activity in FGFR-Driven Cancer Cell Lines

In SNU-16 gastric cancer cells harboring FGFR2 amplification, 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid inhibits proliferation with a GI50 of 35 nM, whereas the 7-fluoro regioisomer analog (CAS 2088945-75-7) exhibits a GI50 of 210 nM . The 6-methoxy substitution is critical for maintaining potent cellular activity, likely due to better membrane permeability conferred by the methoxy group's balanced lipophilicity (cLogP = 2.8 vs. 2.3 for the 7-fluoro analog).

SNU-16 Cell Proliferation FGFR2

Solubility and Formulation Advantage: Free Carboxylic Acid vs. Methyl Ester Prodrug

The free carboxylic acid form of 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid demonstrates an aqueous solubility of 85 µM in phosphate-buffered saline (pH 7.4), which is 40-fold higher than its methyl ester prodrug (CAS 2088941-77-7) at 2.1 µM . This solubility advantage simplifies in vitro assay preparation by eliminating the need for DMSO concentrations exceeding 0.1%, thus reducing solvent-induced cytotoxicity artifacts.

Aqueous Solubility Formulation Prodrug

Metabolic Stability: 6-Methoxy Imidazopyridine vs. 6-Methyl Analog in Human Liver Microsomes

In human liver microsome assays, 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid shows a moderate half-life (t1/2) of 42 minutes, whereas the 6-methyl analog is rapidly metabolized with a t1/2 of 8 minutes . The methoxy group's resistance to oxidative O-demethylation, relative to the rapid hydroxylation of the methyl group, underpins this 5.2-fold improvement in metabolic stability.

Microsomal Stability Metabolism Half-life

Optimal Use Cases for 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid Based on Quantitative Differentiation Evidence


FGFR-Dependent Cancer Cell Line Profiling with Minimal Off-Target Kinase Interference

Use the compound at concentrations below 50 nM in FGFR2-amplified SNU-16 cells to achieve >80% target inhibition while maintaining >120-fold selectivity over VEGFR2, thus avoiding confounding anti-angiogenic effects in co-culture models .

High-Throughput Screening (HTS) Campaigns Requiring DMSO-Free Assay Conditions

Leverage the compound's 85 µM aqueous solubility to prepare assay-ready plates without DMSO, eliminating solvent cytotoxicity artifacts in sensitive primary cell screens .

In Vivo Pharmacodynamic Studies in Xenograft Models Requiring Sustained Target Engagement

The compound's extended microsomal half-life (42 min) supports once-daily intraperitoneal dosing in mouse xenograft models, achieving sustained FGFR1 inhibition in tumor tissue for up to 12 hours .

Fragment-Based Drug Discovery (FBDD) Libraries Targeting the Kinase Hinge Region

Incorporate the compound as a validated fragment hit (LE = 0.42) into focused libraries for FGFR kinase inhibitors, exploiting its 7-fold potency advantage over the 6-methyl analog to enrich fragment evolution campaigns .

Quote Request

Request a Quote for 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.